molecular formula C10H11BrOS B13092658 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13092658
M. Wt: 259.16 g/mol
InChI Key: AFHJIBMQYJTJEG-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H11BrOS It is characterized by the presence of a bromothiophene moiety attached to a cyclobutane ring, which is further functionalized with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde typically involves the bromination of thiophene followed by a series of coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a bromothiophene derivative with a cyclobutane aldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid side chains .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is unique due to its specific combination of a bromothiophene moiety and a cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H11BrOS/c11-8-4-9(13-6-8)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2

InChI Key

AFHJIBMQYJTJEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC(=CS2)Br)C=O

Origin of Product

United States

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